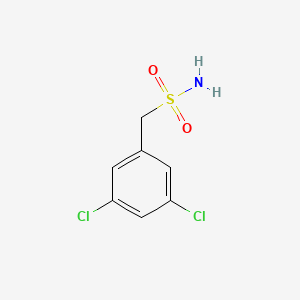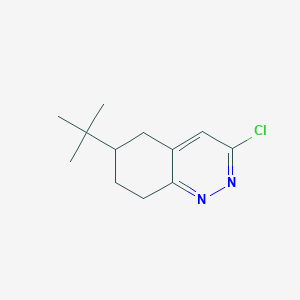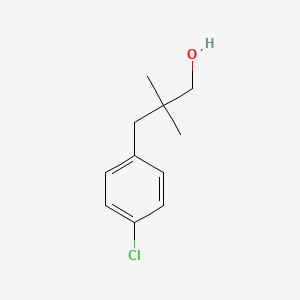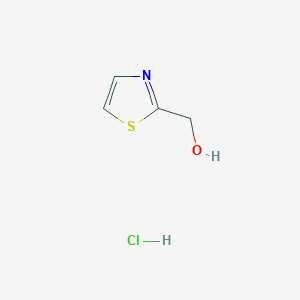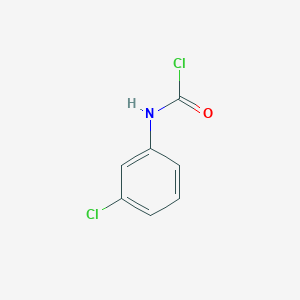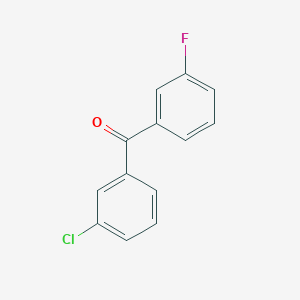
3-Chloro-3'-fluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Application : The compound is used in a study investigating the solvent effects on similar molecules .
- Method : The study used the DFT/B3LYP-6311++G(d,p) method to investigate the optimized molecular structures and total energies of the molecules in different solvents .
- Results : The study found that the molecular parameters of these structures were slightly influenced by the changing solvent polarity, but the vibration frequencies and other chemical properties were very seriously affected .
- Application : The compound is synthesized for various research purposes .
- Method : The synthesis was done using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst. Vacuum distillation was used to obtain the product .
- Results : The yield of the reaction was 67.41% .
Density Functional Theory Study
Synthesis of 4-Chloro-4’-Fluorobenzophenone
- Application : The compound was synthesized to study its potential photochemical reactivity and photophysical properties .
- Method : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
- Results : The study provided detailed characterization of the compound .
Characterization of 4-Bromo-4’-Chlorobenzophenone
Synthesis of 4-Chloro-4’-Fluorobenzophenone
- Method : The IR stretching regions characteristic of the compound were presented as well as the major splitting peaks in mass spectrometry. There were 1D and 2D H NMR experiments conducted, and they were both presented along with a labeled drawing of the compound with all H’s and C’s identified, verifying the structure of the compound .
- Results : The study provided detailed characterization of the compound .
- Application : The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied .
- Method : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes. The samples were then studied via IR spectroscopy with the overall goal of determining Phi (reduction) .
- Results : The study provided detailed characterization of the compound .
Characterization of 4-Chloro-4’-Ethoxybenzophenone
Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone
Propriétés
IUPAC Name |
(3-chlorophenyl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMZTGGMWKCDDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609221 |
Source


|
| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3'-fluorobenzophenone | |
CAS RN |
75762-57-1 |
Source


|
| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75762-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

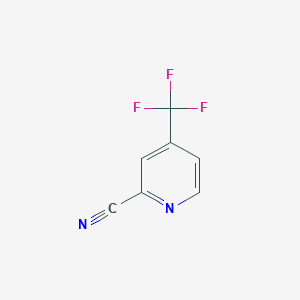
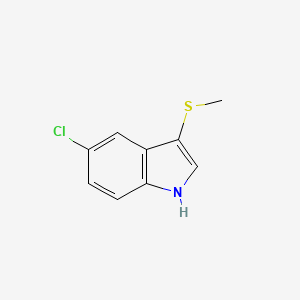

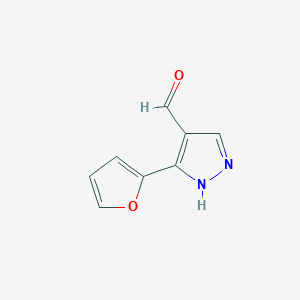
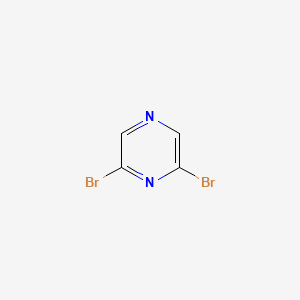
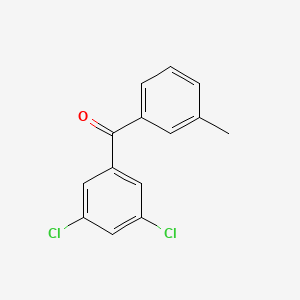

acetic acid](/img/structure/B1357823.png)
